molecular formula C8H4ClN3 B13007218 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile

Cat. No.: B13007218
M. Wt: 177.59 g/mol
InChI Key: GIAGXHXRIZJNFI-UHFFFAOYSA-N
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Description

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 7th position and a cyano group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the pyrrole ring through cyclization reactions. The chlorine atom is then introduced via halogenation, and the cyano group is added through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, such as anti-cancer or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A similar compound without the chlorine and cyano groups, used in similar research applications.

    7-azaindole: Another related compound with a nitrogen atom in place of the carbon at the 7th position, known for its biological activities.

Uniqueness

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is unique due to the presence of both the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in drug discovery and other scientific research fields.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3,12H

InChI Key

GIAGXHXRIZJNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(NC2=C1Cl)C#N

Origin of Product

United States

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